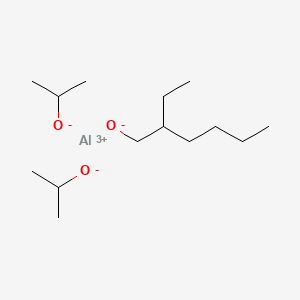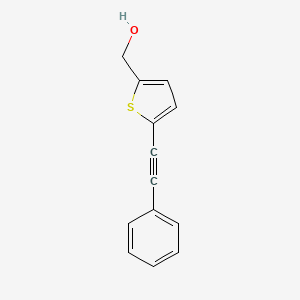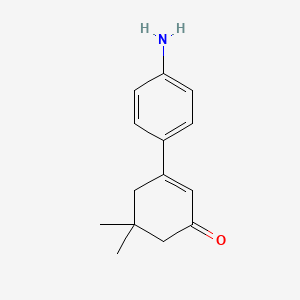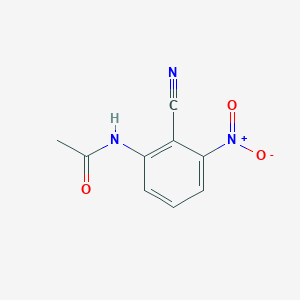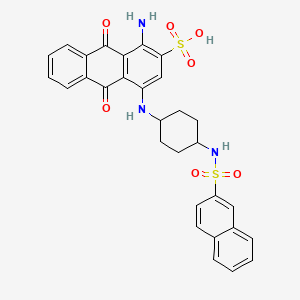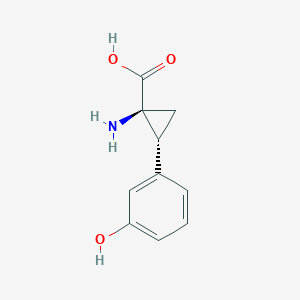
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with a unique structure that includes an amino group, a hydroxyphenyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Hydroxylation: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction followed by reduction and hydroxylation steps.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are used in substitution reactions.
Major Products
Oxidation: Quinones, hydroxyquinones, and other oxidized phenolic compounds.
Reduction: Alcohols, aldehydes, and reduced cyclopropane derivatives.
Substitution: Amides, esters, and other substituted cyclopropane derivatives.
Applications De Recherche Scientifique
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators.
Biological Studies: The compound is used in studies of enzyme-substrate interactions, protein-ligand binding, and metabolic pathways.
Chemical Biology: It is employed in the design of chemical probes and bioactive molecules for studying cellular processes.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino and carboxylic acid groups can form ionic interactions with the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
(1S,2R)-1-Amino-2-(4-hydroxyphenyl)cyclopropanecarboxylic acid: A regioisomer with the hydroxy group in a different position on the phenyl ring.
(1S,2R)-1-Amino-2-(3-methoxyphenyl)cyclopropanecarboxylic acid: A derivative with a methoxy group instead of a hydroxy group.
Uniqueness
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in the development of chiral drugs and bioactive molecules.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10+/m1/s1 |
Clé InChI |
QJIGJBFNKLGGML-SCZZXKLOSA-N |
SMILES isomérique |
C1[C@@H]([C@@]1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES canonique |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


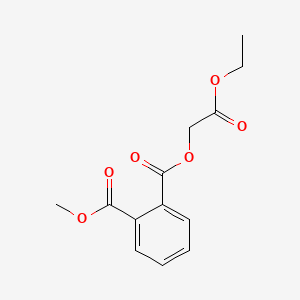

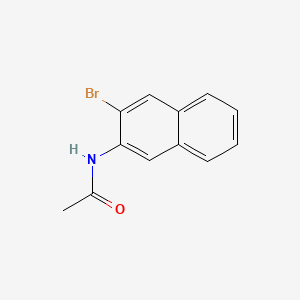
![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
